2-Phthalimidoethyl acetate
CAS No.: 5466-90-0
Cat. No.: VC20754616
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5466-90-0 |
---|---|
Molecular Formula | C12H11NO4 |
Molecular Weight | 233.22 g/mol |
IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethyl acetate |
Standard InChI | InChI=1S/C12H11NO4/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 |
Standard InChI Key | FFWAFIBEOZWDJZ-UHFFFAOYSA-N |
SMILES | CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Chemical Identity and Structure
Basic Information
2-Phthalimidoethyl acetate, identified by CAS number 5466-90-0, belongs to the class of phthalimide derivatives. It is also known by several synonyms including N-(2-acetoxyethyl)phthalimide, 2-(1,3-dioxoisoindol-2-yl)ethyl acetate, and N-(2-hydroxyethyl)phthalimide acetate . The molecular weight of this compound is 233.22 g/mol, with a molecular formula of C12H11NO4 . The compound consists of a phthalimide group (a cyclic imide derived from phthalic anhydride) connected to an ethyl acetate group, creating a structure that combines the reactivity of both functional groups.
Physical Properties
2-Phthalimidoethyl acetate exhibits distinct physical characteristics that influence its handling and applications. The compound appears as a white crystalline solid at room temperature . Its physical properties have been well-documented through various analytical techniques, as summarized in Table 1 below:
Property | Value |
---|---|
Melting point | 85.5-86 °C |
Boiling point | 194-196 °C (at 3 Torr) |
Density | 1.320±0.06 g/cm³ (Predicted) |
pKa | -2.29±0.20 (Predicted) |
Physical form | Solid |
Color | White crystalline |
Table 1: Physical properties of 2-Phthalimidoethyl acetate
Manufacturer | Product number | Product description | Packaging | Price (USD) |
---|---|---|---|---|
TRC | A187475 | 1-O-Acetyl-2-N-phthalimidoaminoethanol | 10g | $1,055 |
American Custom Chemicals Corporation | CHM0009432 | 2-Phthalimidoethyl acetate 95.00% | 10G | $2,148.30 |
Biosynth Carbosynth | FA17063 | 1-O-Acetyl-2-N-phthalimidoaminoethanol | 2g | $65 |
Matrix Scientific | 172021 | N-(2-Acetoxyethyl)phthalimide | 5g | $82 |
Biosynth Carbosynth | FA17063 | 1-O-Acetyl-2-N-phthalimidoaminoethanol | 5G | $125 |
Table 2: Commercial availability and pricing of 2-Phthalimidoethyl acetate (as of 2021)
This pricing information highlights the significant cost variations among suppliers, with prices ranging from $32.50 per gram (Biosynth Carbosynth, 2g package) to $214.83 per gram (American Custom Chemicals Corporation). Researchers should consider these cost implications when planning syntheses involving this compound, especially for large-scale applications.
Applications in Organic Synthesis
General Synthetic Utility
2-Phthalimidoethyl acetate serves as a valuable building block in organic synthesis due to its bifunctional nature. The compound features both a phthalimide group, which can act as a protected amine, and an acetate functionality, which can participate in various transformations. One documented application is its use in the one-step transformation of tetrahydropyranyl ethers to carboxylate esters using indium(III) triflate as a catalyst . This transformation demonstrates the compound's utility in organic synthesis methodologies where protected functional groups are required.
Related Compounds and Derivatives
Phthalimide Family
2-Phthalimidoethyl acetate belongs to the broader family of phthalimide derivatives, which have significant applications in organic synthesis and medicinal chemistry. The search results mention related compounds such as 2-propylisoindoline-1,3-dione and 2-phenylisoindoline-1,3-dione , which share the core phthalimide structure but feature different substituents. These related compounds provide context for understanding the reactivity and applications of 2-phthalimidoethyl acetate within the larger framework of phthalimide chemistry.
Complex Derivatives
More complex derivatives incorporating the phthalimide functionality appear in pharmaceutical research. For example, the search results mention a compound with the molecular formula C22H20FN3O9, which incorporates a phthalimide group along with fluorouracil and acetate components . This suggests that phthalimide-containing structures, like 2-phthalimidoethyl acetate, may serve as building blocks for more complex pharmaceutical intermediates or active pharmaceutical ingredients.
Synthetic Methodologies
Preparation Methods
While the search results do not provide detailed synthetic routes specific to 2-phthalimidoethyl acetate, they mention that phthalimides similar to this compound can be prepared by the method described by Pietka-Ottlick . This reference suggests that established methodologies exist for the synthesis of phthalimide derivatives that could be adapted for the preparation of 2-phthalimidoethyl acetate. These methods likely involve the reaction of phthalic anhydride or phthalimide with appropriate amino alcohols, followed by acetylation of the hydroxyl group.
Optimization Approaches
The search results indicate that researchers have worked on optimizing reactions involving similar phthalimide compounds. For instance, the alkylation of 2-phthalimidoethanol with ethyl chloroacetate to produce ethyl(2-phthalimidoethoxy)acetate was optimized using factorial design approaches . This suggests that similar optimization strategies could be applied to reactions involving 2-phthalimidoethyl acetate, potentially improving yields and reducing side product formation in processes where this compound is either a reagent or a product.
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